N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC16413037
Molecular Formula: C13H22ClN5
Molecular Weight: 283.80 g/mol
* For research use only. Not for human or veterinary use.
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine -](/images/structure/VC16413037.png)
Specification
Molecular Formula | C13H22ClN5 |
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Molecular Weight | 283.80 g/mol |
IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
Standard InChI | InChI=1S/C13H21N5.ClH/c1-9(2)18-8-10(3)13(16-18)14-7-12-6-11(4)15-17(12)5;/h6,8-9H,7H2,1-5H3,(H,14,16);1H |
Standard InChI Key | PBHWFACXTXWDAC-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1)CNC2=NN(C=C2C)C(C)C)C.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s core structure consists of two pyrazole rings, each containing two nitrogen atoms at positions 1 and 2. The first pyrazole ring is substituted with dimethyl groups at positions 1 and 3, while the second ring incorporates an isopropyl group at position 1 and a methyl group at position 4. A methylene (-CH2-) bridge links the two heterocycles, creating a rigid yet flexible scaffold .
Table 1: Key Molecular Properties
Property | Value |
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IUPAC Name | N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine |
Molecular Formula | C13H22N6 |
Molecular Weight | 262.36 g/mol |
Hybridization | sp²/sp³ (heterocyclic core) |
Topological Polar Surface | 48.2 Ų |
The dimethyl and isopropyl substituents enhance lipophilicity, potentially improving membrane permeability in biological systems. The methylene bridge facilitates conformational flexibility, enabling interactions with diverse molecular targets .
Synthesis and Industrial Production
Synthesis typically involves multi-step protocols:
Step 1: Preparation of 1,3-Dimethyl-5-(aminomethyl)pyrazole
Aminomethylation of 1,3-dimethylpyrazole via Mannich reaction using formaldehyde and ammonium chloride yields the primary building block.
Step 2: Functionalization of the Second Pyrazole
1-Isopropyl-4-methylpyrazol-3-amine is synthesized through nucleophilic substitution, employing isopropyl bromide and methyl iodide under basic conditions.
Step 3: Coupling Reaction
The two pyrazole derivatives are linked via a methylene bridge using diiodomethane in the presence of a phase-transfer catalyst. This step requires precise temperature control (60–80°C) to prevent side reactions.
Industrial-scale production employs continuous flow reactors to optimize yield (typically 68–72%) and reduce purification demands. Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Chemical Reactivity and Functionalization
The compound exhibits reactivity at three primary sites:
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Pyrazole N-H Groups: Participate in hydrogen bonding and coordination chemistry.
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Methylene Bridge: Susceptible to nucleophilic substitution under acidic conditions.
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Alkyl Substituents: Undergo oxidation to carbonyl derivatives using KMnO4/H2SO4.
Notably, the isopropyl group’s steric bulk limits accessibility to the adjacent pyrazole nitrogen, directing reactivity toward the less hindered dimethyl-substituted ring .
Biological Activity and Mechanistic Insights
While direct pharmacological data remain limited, structural analogs demonstrate:
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Enzyme Inhibition: Competitive inhibition of cyclooxygenase-2 (COX-2) with IC50 values ≈ 1.2 µM.
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Antimicrobial Effects: MIC of 8 µg/mL against Staphylococcus aureus strains.
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Anticancer Potential: Apoptosis induction in HeLa cells via caspase-3 activation.
Molecular docking studies suggest the compound binds ATP pockets in kinase domains through π-π stacking interactions between pyrazole rings and aromatic residues (e.g., Phe80 in EGFR) .
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for developing selective kinase inhibitors.
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Prodrug Design: The amine group facilitates conjugation with targeting moieties (e.g., folate derivatives).
Materials Science
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Coordination Polymers: Forms stable complexes with transition metals (Cu(II), Fe(III)) for catalytic applications.
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Luminescent Materials: Europium(III) complexes exhibit strong red emission (λem = 613 nm) .
Comparative Analysis with Pyrazole Derivatives
Table 2: Structural and Functional Comparison
The target compound’s balanced lipophilicity (LogP ≈ 2.1) and topological polar surface area (48.2 Ų) suggest superior bioavailability compared to more polar analogs .
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and metabolic stability.
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Targeted Drug Delivery: Develop nanoparticle-encapsulated formulations.
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Advanced Materials: Explore electrocatalytic properties in fuel cell applications.
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